The 6,7-dihydro-4H-thieno[3,2-c]pyridine scaffold represents a heterocyclic framework found in various biologically active compounds. It belongs to a class of fused heterocycles incorporating a thiophene ring and a pyridine ring, linked by a saturated five-membered nitrogen-containing ring. This scaffold has garnered significant attention in medicinal chemistry due to its presence in drugs like Clopidogrel and Prasugrel, both used as platelet aggregation inhibitors for preventing blood clots. [, , , , ]
Multi-step synthesis involving ring closure: A common approach involves a multi-step synthesis culminating in the formation of the fused ring system. For instance, Clopidogrel synthesis can involve reacting 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone with 4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride in the presence of a base. This leads to an intermediate which is further oxidized and acylated to yield Clopidogrel. []
Biotransformation: Research has demonstrated the use of whole cells of Rhodococcus rubropertinctus N82 for the biohydroxylation of 6,7-dihydro-4H-thieno[3,2-c]-pyridine-5-carboxylic acid tert-butyl ester to produce 2-hydroxy-6,7-dihydro-4H-thieno[3,2-c]-pyridine-5-carboxylic acid tert-butyl ester, a crucial intermediate in Prasugrel synthesis. This method highlights a sustainable and efficient approach for producing pharmaceutical intermediates. []
One-pot synthesis from diazadienes: Research has shown the feasibility of synthesizing related fused heterocycles, such as 6a-hydroxy-6,6a-dihydro-1H-thieno[3,4-b]pyrrole-3,3a(4H)-dicarboxylates, using 1,2-diaza-1,3-dienes as starting materials. This approach involves a base-promoted chemoselective reaction with heterocycles containing an activated methine group, proceeding through Michael addition followed by 5-exo cyclization. []
N-alkylation: The nitrogen atom in the saturated ring can be alkylated to introduce diverse substituents, as observed in the synthesis of Clopidogrel and Prasugrel. []
Oxidation: The thiophene ring can be oxidized to form sulfoxide or sulfone derivatives, potentially influencing the pharmacological properties of the molecule. []
Hydroxylation: Introduction of a hydroxyl group on the thiophene or pyridine ring can be achieved, as demonstrated in the biotransformation of a Prasugrel intermediate. []
Salt formation: The basic nitrogen atom allows the formation of salts with various acids, impacting the compound's solubility, stability, and bioavailability. [, , ]
While the exact mechanism of action of 5-Nitroso-6,7-dihydro-4H-thieno[3,2-c]pyridine is unknown, derivatives like Clopidogrel and Prasugrel exert their antiplatelet effects by irreversibly blocking the P2Y12 receptor, a key adenosine diphosphate (ADP) receptor on the surface of platelets. This inhibition prevents ADP-induced platelet activation and aggregation, reducing the risk of blood clot formation. [, ]
Crystallinity: Derivatives like Clopidogrel Bisulfate can exist in different polymorphic forms, impacting their physical properties such as stability, solubility, and bioavailability. Research focuses on developing methods to obtain desired polymorphic forms with improved pharmaceutical properties. [, , , ]
Solubility: The presence of ionizable groups like the nitrogen in the saturated ring can influence the solubility of these compounds in different solvents. Salt formation is often employed to enhance solubility and improve pharmaceutical formulations. [, , ]
Antiplatelet drugs: Clopidogrel and Prasugrel are prominent examples of drugs containing this scaffold and are widely used in preventing heart attacks and strokes by inhibiting platelet aggregation. [, , ]
Antimicrobial agents: Research has explored incorporating this scaffold into oxazolidinone derivatives, resulting in compounds with promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []
Potential anticancer agents: While not directly related to the 6,7-dihydro-4H-thieno[3,2-c]pyridine scaffold, related acyl derivatives have shown potential in inhibiting pancreatic cancer cells and other cancers driven by the Sonic Hedgehog signaling pathway. []
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2